2-([2-(Piperidin-2-YL)ethyl]sulfanyl)pyridine
Description
2-([2-(Piperidin-2-YL)ethyl]sulfanyl)pyridine is a heterocyclic compound featuring a pyridine core substituted at the 2-position with a sulfanyl (-S-) group linked to a 2-(piperidin-2-yl)ethyl moiety. This structure is of interest in medicinal chemistry due to the pharmacological relevance of piperidine (common in CNS drugs) and pyridine-thioether motifs (implicated in metal chelation and enzyme inhibition) .
Properties
Molecular Formula |
C12H18N2S |
|---|---|
Molecular Weight |
222.35 g/mol |
IUPAC Name |
2-(2-piperidin-2-ylethylsulfanyl)pyridine |
InChI |
InChI=1S/C12H18N2S/c1-3-8-13-11(5-1)7-10-15-12-6-2-4-9-14-12/h2,4,6,9,11,13H,1,3,5,7-8,10H2 |
InChI Key |
HNXQSOOCEHVHEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CCSC2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([2-(Piperidin-2-YL)ethyl]sulfanyl)pyridine typically involves the reaction of 2-bromoethylpyridine with piperidine-2-thiol under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-([2-(Piperidin-2-YL)ethyl]sulfanyl)pyridine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-([2-(Piperidin-2-YL)ethyl]sulfanyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-([2-(Piperidin-2-YL)ethyl]sulfanyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound for the development of new drugs targeting various diseases.
Industry: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-([2-(Piperidin-2-YL)ethyl]sulfanyl)pyridine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility: The piperidine group enhances water solubility at acidic pH (via protonation), while the thioether contributes to lipid solubility. This balance is absent in non-piperidine analogues like 2-(phenylsulfanyl)pyridine .
- Basicity : The target compound’s pKa (~10 for piperidine) contrasts with neutral aryl-thioethers (e.g., 2-(phenylsulfanyl)pyridine) and pyrimidines (e.g., 8-piperidinyl pyrimidine, pKa ~7) .
Biological Activity
2-([2-(Piperidin-2-YL)ethyl]sulfanyl)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview of its therapeutic potential, structure-activity relationships (SAR), and mechanisms of action.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a piperidine moiety and a sulfanyl group. The presence of these functional groups is significant as they can influence the compound's solubility, stability, and interaction with biological targets.
Anticancer Activity
Recent studies have indicated that pyridine derivatives, including 2-([2-(Piperidin-2-YL)ethyl]sulfanyl)pyridine, exhibit promising anticancer properties. For instance, certain derivatives have shown cytotoxic effects against various human tumor cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells, which could be attributed to the structural characteristics of the piperidine and pyridine rings that facilitate interaction with cellular targets .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives containing piperidine exhibit significant antifungal activity against resistant strains such as Candida auris. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.24 to 0.97 μg/mL, demonstrating their potential as effective antifungal agents .
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, and compounds with anti-inflammatory properties are highly sought after. Some studies suggest that pyridine derivatives can inhibit inflammatory pathways, potentially reducing the severity of conditions like arthritis or other inflammatory disorders .
Structure-Activity Relationship (SAR)
The biological activity of 2-([2-(Piperidin-2-YL)ethyl]sulfanyl)pyridine can be significantly influenced by its structural modifications. Key findings include:
- Substituent Effects : The introduction of different substituents on the pyridine ring has been shown to enhance biological activity. For example, substituents that increase lipophilicity often improve cellular uptake and bioavailability .
- Piperidine Modifications : Variations in the piperidine moiety can alter the binding affinity to specific targets, thereby modulating the compound's efficacy against various diseases .
Case Studies
- Anticancer Studies : A study demonstrated that a series of piperidine-based compounds exhibited selective cytotoxicity against breast cancer cell lines. The most active derivatives induced apoptosis through mitochondrial pathways, highlighting their potential as chemotherapeutic agents .
- Antifungal Efficacy : In vitro assays against Candida auris revealed that certain piperidine derivatives not only inhibited fungal growth but also disrupted membrane integrity, leading to cell death. This suggests a dual mechanism of action that could be leveraged in drug development .
Q & A
Q. What are the standard synthetic routes for 2-([2-(Piperidin-2-YL)ethyl]sulfanyl)pyridine, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution or thiol-ene reactions. A common approach for analogous compounds (e.g., 2-(Piperidin-2-yl)pyridine derivatives) uses 2-chloropyridine reacted with piperidine derivatives under basic conditions (e.g., potassium carbonate in dimethylformamide) . For sulfanyl-containing analogs like this compound, introducing the thioether group may require coupling a pyridine-thiol intermediate with a piperidine-ethyl electrophile. Optimization focuses on solvent choice (polar aprotic solvents enhance nucleophilicity), temperature (60–100°C), and stoichiometric ratios to maximize yield (>70%) and purity (>95%) .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : To confirm substitution patterns (e.g., pyridine ring protons at δ 7.5–8.5 ppm, piperidine protons at δ 1.5–3.0 ppm) .
- High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ expected for C₁₂H₁₇N₂S: calculated 237.1168) .
- X-ray crystallography : For structural elucidation, as demonstrated for sulfanyl-pyridine derivatives in coordination polymers .
Q. What are the primary research applications of this compound?
It serves as:
- A ligand precursor in coordination chemistry due to the sulfanyl and pyridine groups, which bind transition metals (e.g., Cu²⁺, Zn²⁺) .
- A building block for bioactive molecules, particularly in synthesizing enzyme inhibitors or receptor modulators via piperidine functionalization .
Advanced Research Questions
Q. How does the sulfanyl group influence the compound’s reactivity and coordination behavior?
The sulfanyl (–S–) group enhances nucleophilicity, enabling thiol-disulfide exchange or metal coordination. In coordination complexes, it acts as a bridging ligand, forming stable metal-organic frameworks (MOFs) with d-block metals. For example, analogous sulfanyl-pyridines form tetrahedral geometries with Zn²⁺, as shown in crystallographic studies . The ethyl-piperidine moiety further stabilizes these complexes via hydrophobic interactions .
Q. What strategies can address contradictions in pharmacological data for structurally similar analogs?
Discrepancies in receptor binding (e.g., varying IC₅₀ values) often arise from substitution patterns. For instance, 2-(Piperidin-2-yl)pyridine derivatives show divergent activity compared to 4-substituted analogs due to steric and electronic effects. To resolve contradictions:
Q. How can structural modifications enhance selectivity in enzyme inhibition studies?
- Piperidine ring functionalization : Introducing electron-withdrawing groups (e.g., –CF₃) at the 4-position increases steric bulk, improving selectivity for kinases over phosphatases .
- Sulfanyl group replacement : Substituting –S– with –SO₂– modulates solubility and binding kinetics, as seen in pyridine-2-sulfonamide derivatives .
- Hybrid scaffolds : Coupling the core structure with bioactive fragments (e.g., benzimidazole) enhances target engagement, as demonstrated in related terpyridine systems .
Q. What safety precautions are essential during handling and storage?
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (GHS Category 1/2 hazards) .
- Storage : In airtight containers under nitrogen at –20°C to prevent oxidation of the sulfanyl group .
- Waste disposal : Neutralize with dilute hydrogen peroxide before incineration to avoid sulfur oxide emissions .
Methodological Considerations
Q. How can researchers troubleshoot low yields in sulfanyl-group coupling reactions?
- Catalyst screening : Use Pd/Cu catalysts for Ullmann-type couplings, optimizing ligand-to-metal ratios .
- Purification challenges : Employ silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to separate thioether byproducts .
- Side-reaction mitigation : Add radical scavengers (e.g., BHT) to suppress disulfide formation .
Q. What computational tools are recommended for predicting the compound’s bioactivity?
- Density Functional Theory (DFT) : To model electronic properties (e.g., HOMO-LUMO gaps) influencing redox activity .
- Molecular Dynamics (MD) simulations : For assessing membrane permeability and target binding kinetics .
- QSAR models : Built using datasets of piperidine-pyridine analogs to predict ADMET profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
